(3-bromo-5-chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)Methanone
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Overview
Description
(3-bromo-5-chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)Methanone is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-5-chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)Methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Halogenation: The indole core is then brominated and chlorinated to introduce the bromo and chloro substituents at the 3 and 5 positions, respectively.
Attachment of the Piperazine Moiety: The final step involves the attachment of the 4-methyl-1-piperazinyl group to the indole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-5-chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)Methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Scientific Research Applications
(3-bromo-5-chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)Methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-bromo-5-chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)Methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Indole-2-carboxylate derivatives: Studied for their diverse biological activities.
Uniqueness
(3-bromo-5-chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)Methanone is unique due to its specific substitution pattern and the presence of the piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C14H15BrClN3O |
---|---|
Molecular Weight |
356.64 g/mol |
IUPAC Name |
(3-bromo-5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H15BrClN3O/c1-18-4-6-19(7-5-18)14(20)13-12(15)10-8-9(16)2-3-11(10)17-13/h2-3,8,17H,4-7H2,1H3 |
InChI Key |
BZTMMQCZDMQIJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)Br |
Origin of Product |
United States |
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